Kadsurenone

Übersicht

Beschreibung

Kadsurenon ist ein Naturstoff, der aus den Stängeln von Piper kadsura isoliert wird, einer Pflanze, die in der traditionellen chinesischen Medizin verwendet wird. Es ist bekannt für seine spezifische antagonistische Aktivität gegen den Plättchen-aktivierenden Faktor, was es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Kadsurenon kann aus Derivaten von Zimtalkohol und (Allyloxy)phenol synthetisiert werden. Die Synthese umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen und deren anschließende Reaktion unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Kadsurenon umfasst typischerweise die Extraktion der Verbindung aus Piper kadsura-Stängeln. Dieser Prozess umfasst die Lösungsmittelextraktion, Reinigung und Kristallisation, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kadsurenon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Kadsurenon kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Kadsurenon in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer funktioneller Gruppen im Kadsurenon-Molekül.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Kadsurenone is recognized as a potent antagonist of Platelet Activating Factor (PAF), which plays a crucial role in inflammatory processes. Research indicates that this compound can inhibit PAF-induced inflammation, making it a candidate for developing anti-inflammatory therapies.

- Mechanism of Action : this compound's inhibition of PAF receptor signaling pathways reduces the inflammatory response, potentially benefiting conditions like asthma and rheumatoid arthritis .

- Case Study : In vitro studies demonstrated that this compound effectively reduced inflammatory markers in macrophages exposed to PAF, suggesting its therapeutic potential in managing inflammatory diseases .

Anticancer Activity

This compound has shown promising results in cancer research, particularly concerning breast cancer and other malignancies.

- Breast Cancer : A study highlighted that this compound inhibits osteoclastogenesis induced by breast cancer cells, which is critical for preventing bone metastasis. The compound's ability to modulate signaling pathways involved in cancer cell proliferation and migration was emphasized .

- Structure-Activity Relationship : Research into this compound analogs has revealed that modifications can enhance its anticancer efficacy. This paves the way for developing more potent derivatives for clinical use .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties.

- Mechanism : this compound appears to exert protective effects against neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases. Its potential to modulate neuroinflammatory responses makes it a candidate for further exploration in treating conditions like Alzheimer’s disease .

- Research Findings : Experimental models have shown that this compound can attenuate neuronal damage in response to inflammatory stimuli, indicating its role as a neuroprotective agent .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings.

- Quantification Studies : Recent advancements have led to the development of LC-MS/MS methods for accurately quantifying this compound in biological samples. This facilitates the assessment of its bioavailability and metabolism in vivo .

- Safety Evaluations : Preliminary studies suggest that this compound has a favorable safety profile with minimal toxicity at therapeutic doses, reinforcing its potential as a safe therapeutic agent .

Data Summary Table

Wirkmechanismus

Kadsurenone exerts its effects by blocking the platelet-activating factor receptor signaling pathway. This inhibition prevents the activation of downstream signaling cascades, thereby reducing inflammation and other pathological processes associated with platelet-activating factor .

Vergleich Mit ähnlichen Verbindungen

- (±)-7-epi-Kadsurenone

- Other lignans with platelet-activating factor antagonistic activity

Comparison: Kadsurenone is unique due to its specific antagonistic activity against platelet-activating factor, which is not commonly found in other lignans. This specificity makes it a valuable compound for therapeutic applications targeting platelet-activating factor-mediated conditions .

Biologische Aktivität

Kadsurenone is a natural compound primarily isolated from the stems of Piper kadsura, a plant used in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic applications in cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell migration, osteoclastogenesis, and its role as a platelet-activating factor (PAF) antagonist.

Chemical Structure and Properties

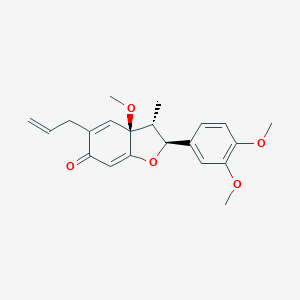

This compound is classified as a sesquiterpenoid with a specific chemical structure that contributes to its bioactivity. The structural formula can be represented as follows:

This structure is essential for its interaction with various biological pathways.

Inhibition of PAF Signaling

This compound acts as a natural inhibitor of PAF, a potent lipid mediator involved in inflammation and cancer progression. Research indicates that this compound effectively blocks PAF-induced signaling pathways, which are implicated in breast cancer cell migration and osteoclastogenesis. The inhibition of PAF signaling is crucial for reducing the metastatic potential of breast cancer cells.

- Cell Migration : Studies using the MDA-MB-231 breast cancer cell line demonstrated that this compound inhibits PAF-induced cell migration in a dose-dependent manner. The Transwell assay results indicated significant reductions in cell motility when treated with this compound, without affecting overall cell viability at concentrations up to 5 µM .

- Osteoclastogenesis : this compound also inhibits osteoclast differentiation induced by breast cancer cells. In co-culture systems with RAW264.7 cells (a mouse macrophage cell line), this compound significantly reduced the formation of TRAP-positive osteoclasts, indicating its potential to mitigate bone metastasis associated with breast cancer .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Inhibition of Cell Migration | Blocks PAF/PTAFR signaling pathway | Reduced migration in MDA-MB-231 cells |

| Inhibition of Osteoclastogenesis | Attenuates RANKL-induced osteoclast differentiation | Decreased TRAP-positive osteoclast formation |

| Modulation of Inflammatory Response | Acts as a PAF antagonist | Diminished inflammatory responses |

Case Studies and Experimental Evidence

Several studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Models : In vitro studies have shown that this compound suppresses NF-κB activity, a transcription factor associated with inflammation and cancer progression. This suppression correlates with reduced expression levels of osteoclast marker genes such as Ctsk and Nfatc1 .

- Platelet Activation Studies : this compound has been shown to distinguish between different PAF-induced responses in guinea pig peritoneal macrophages, indicating its potential application in conditions characterized by excessive platelet activation .

Eigenschaften

CAS-Nummer |

95851-37-9 |

|---|---|

Molekularformel |

C21H24O5 |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

(2S,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21+/m1/s1 |

InChI-Schlüssel |

VDYACOATPFOZIO-UBWHGVKJSA-N |

SMILES |

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Isomerische SMILES |

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Kanonische SMILES |

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Synonyme |

(2S,3R,3aS)-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; _x000B_[2S-(2α,3β,3aα)]-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.